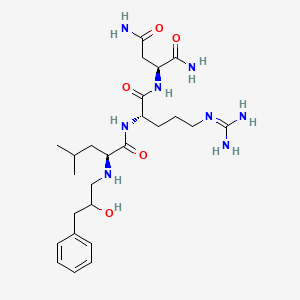
L-Aspartamide, (alphaS)-alpha-hydroxybenzenepropanoyl-L-leucyl-L-arginyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartamide, (alphaS)-alpha-hydroxybenzenepropanoyl-L-leucyl-L-arginyl- (9CI) is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by its unique structure, which includes an aspartamide backbone linked to a hydroxybenzenepropanoyl group, leucine, and arginine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartamide, (alphaS)-alpha-hydroxybenzenepropanoyl-L-leucyl-L-arginyl- involves multiple steps, starting with the preparation of the aspartamide backbone. This is typically achieved through the polycondensation of aspartic acid. The hydroxybenzenepropanoyl group is then introduced via a coupling reaction with the aspartamide backbone. The leucine and arginine residues are subsequently attached through peptide bond formation, using standard peptide synthesis techniques such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process typically includes purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Aspartamide, (alphaS)-alpha-hydroxybenzenepropanoyl-L-leucyl-L-arginyl- undergoes various chemical reactions, including:
Oxidation: The hydroxybenzenepropanoyl group can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohol derivatives.
Substitution: The amino groups in leucine and arginine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
L-Aspartamide, (alphaS)-alpha-hydroxybenzenepropanoyl-L-leucyl-L-arginyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in protein engineering and enzyme catalysis.
Medicine: Investigated for its potential as a drug delivery vehicle and its therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials, such as biodegradable polymers and hydrogels.
Mechanism of Action
The mechanism of action of L-Aspartamide, (alphaS)-alpha-hydroxybenzenepropanoyl-L-leucyl-L-arginyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxybenzenepropanoyl group may play a role in enhancing the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Poly(aspartamide) derivatives: These compounds share the aspartamide backbone but differ in their side chains and functional groups.
Poly(glutamic acid) derivatives: Similar in their amino acid-based structure but with glutamic acid instead of aspartic acid.
Polylysine derivatives: Contain lysine residues and are used in gene delivery systems.
Uniqueness
L-Aspartamide, (alphaS)-alpha-hydroxybenzenepropanoyl-L-leucyl-L-arginyl- is unique due to its specific combination of functional groups and amino acid residues, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H42N8O5 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[(2-hydroxy-3-phenylpropyl)amino]-4-methylpentanoyl]amino]pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C25H42N8O5/c1-15(2)11-20(31-14-17(34)12-16-7-4-3-5-8-16)24(38)32-18(9-6-10-30-25(28)29)23(37)33-19(22(27)36)13-21(26)35/h3-5,7-8,15,17-20,31,34H,6,9-14H2,1-2H3,(H2,26,35)(H2,27,36)(H,32,38)(H,33,37)(H4,28,29,30)/t17?,18-,19-,20-/m0/s1 |
InChI Key |
POSDZABSJUXIBG-NIVVRJPPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NCC(CC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NCC(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















